Product packaging for bis(1-(p-tolyl)-1H-tetrazol-5-yl)methane(Cat. No.:CAS No. 105678-67-9)

bis(1-(p-tolyl)-1H-tetrazol-5-yl)methane

Cat. No.: B2394022
CAS No.: 105678-67-9
M. Wt: 332.371
InChI Key: XOLHDWLPSDAAIF-UHFFFAOYSA-N
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Description

Contextualization of Tetrazole Chemistry in Modern Chemical Science

Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. numberanalytics.comnih.gov This high nitrogen content imparts unique properties, including significant thermal stability and a high heat of formation, leading to their use in energetic materials. numberanalytics.com In medicinal chemistry, the tetrazole ring is often employed as a bioisostere for the carboxylic acid group, enhancing the lipophilicity and metabolic stability of drug candidates. bohrium.comrawdatalibrary.netbeilstein-journals.org Furthermore, the ability of tetrazole derivatives to act as ligands for a variety of metal ions has established their importance in coordination chemistry and materials science. numberanalytics.comnih.gov The delocalized π-electron system within the aromatic tetrazole ring contributes to its stability and its capacity to engage in π-π stacking interactions. numberanalytics.com

Significance of Bis-Heterocyclic Methane (B114726) Derivatives in Molecular Design and Coordination Chemistry

Linking two heterocyclic rings via a methylene (B1212753) (-CH₂-) bridge is a common strategy in ligand design to create flexible bidentate or bridging ligands. longdom.org These "bis-heterocyclic methane" scaffolds, such as bis(pyrazolyl)methane and bis(indolyl)methane derivatives, have been extensively studied. mdpi.comnih.goveiu.edu The flexibility of the methylene linker allows the two heterocyclic units to adopt various spatial arrangements, enabling them to coordinate to a single metal center in a chelating fashion or to bridge two different metal centers, leading to the formation of coordination polymers. rsc.org The nature of the heterocyclic ring and its substituents dictates the electronic properties and steric bulk of the ligand, thereby influencing the geometry and reactivity of the resulting metal complexes. eiu.edu

Structural Analysis of the Bis(1-(p-tolyl)-1H-tetrazol-5-yl)methane Scaffold

The two tetrazole rings are the primary coordination sites of the ligand. The nitrogen atoms of the tetrazole ring, particularly N4, can act as Lewis bases, donating their lone pair of electrons to a metal center. The tetrazole moiety is an efficient metal chelator, capable of interacting directly with metal ions. acs.org The specific coordination mode can vary, with the tetrazole potentially acting as a monodentate, bidentate, or bridging ligand. nih.gov The high nitrogen content of the tetrazole rings makes this compound a "nitrogen-rich" ligand, a desirable characteristic for the synthesis of energetic coordination compounds. nih.gov

The p-tolyl group (a toluene (B28343) substituent at the para position) attached to the N1 position of each tetrazole ring exerts both steric and electronic effects. Sterically, the bulky tolyl groups can influence the conformation of the ligand and the coordination geometry of its metal complexes, potentially preventing the formation of highly crowded structures. Electronically, the methyl group of the tolyl substituent is weakly electron-donating, which can subtly modulate the electron density of the tetrazole ring and, consequently, its coordination strength. maine.edu Furthermore, the aromatic nature of the tolyl groups can lead to π-π stacking interactions, which can play a role in the supramolecular assembly of the ligand and its complexes in the solid state. nih.gov

Representative Crystallographic Data for a Related Bis-tetrazole Compound

Parameter Value
Crystal System Orthorhombic
Space Group Pbcn
a (Å) 6.415 (3)
b (Å) 7.314 (3)
c (Å) 22.204 (8)
V (ų) 1041.9 (7)

Note: Data for Bis[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methane, presented for illustrative purposes. nih.gov

The methylene bridge connecting the two tetrazole rings provides significant conformational flexibility. nih.gov This flexibility allows the two tetrazole units to rotate and orient themselves in various ways to accommodate the coordination preferences of different metal ions. This can lead to the formation of a diverse range of coordination architectures, from simple mononuclear complexes to intricate one-, two-, or three-dimensional coordination polymers. rsc.org The flexibility of the methylene linker is a key feature that distinguishes this compound from more rigid ligands where the heterocyclic rings are fused or directly linked.

Typical Bond Parameters in Methane-Linked Heterocycles

Bond Approximate Length (Å) Approximate Angle (°)
C-CH₂-C 1.51 112
N-C(tetrazole) 1.33 -
N-N(tetrazole) 1.34 -

Note: These are generalized values and can vary based on the specific crystal structure.

Rationale for Dedicated Academic Investigation of this compound

The dedicated academic investigation of this compound is driven by its potential to serve as a versatile building block in supramolecular chemistry and materials science. The combination of nitrogen-rich tetrazole rings, sterically influential and electronically tunable p-tolyl substituents, and a flexible methylene linker makes this ligand a promising candidate for the synthesis of novel coordination compounds with tailored properties. Researchers are motivated to explore its coordination chemistry with a variety of transition metals and lanthanides to synthesize new materials with interesting magnetic, optical, or catalytic functionalities. The study of such systems contributes to a fundamental understanding of structure-property relationships in coordination chemistry and may lead to the development of new functional materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16N8 B2394022 bis(1-(p-tolyl)-1H-tetrazol-5-yl)methane CAS No. 105678-67-9

Properties

IUPAC Name

1-(4-methylphenyl)-5-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N8/c1-12-3-7-14(8-4-12)24-16(18-20-22-24)11-17-19-21-23-25(17)15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOLHDWLPSDAAIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CC3=NN=NN3C4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular and Electronic Structure of Bis 1 P Tolyl 1h Tetrazol 5 Yl Methane

Conformational Analysis of the Methylene (B1212753) Bridge and Tetrazole Ring Orientations

The ground state structures of similar diphenylmethyl systems have been found to possess a symmetrical propeller nature. nih.govnih.gov For bis(1-(p-tolyl)-1H-tetrazol-5-yl)methane, this would imply that the two tetrazole-tolyl units are twisted out of a common plane. The interconversion between different rotational isomers (rotamers) would occur through a nonsynchronous process, where one ring system moves into the plane of the central methylene unit while the other moves perpendicular to it. nih.govnih.gov The energy barrier for such rotations in related N-benzhydrylformamides has been calculated to be in the range of 2.5 to 9.8 kcal/mol, with bulkier substituents leading to higher barriers. mdpi.com

The presence of the p-tolyl groups at the N1 position of each tetrazole ring introduces significant steric bulk, which profoundly influences the molecule's preferred conformation. These groups will sterically interact with each other and with the methylene bridge protons, disfavoring planar arrangements of the entire molecule.

This steric hindrance forces the p-tolyl and tetrazole rings to be non-coplanar. In a related compound, 5-p-tolyl-1H-tetrazole, the dihedral angle between the phenyl and tetrazole rings is relatively small at 2.67(9)°. nih.gov However, in the target molecule, the additional steric pressure from the large opposing substituent and the methylene bridge would likely lead to a larger dihedral angle. Studies on 5-aryloxy-(1H)-tetrazoles have shown that bulky substituents can force the tetrazole and phenyl rings to be nearly perpendicular, with dihedral angles approaching 95.5°. researchgate.net It is therefore expected that the p-tolyl groups in this compound will be significantly twisted relative to their attached tetrazole rings to minimize van der Waals repulsion.

Advanced Spectroscopic Characterization Techniques (e.g., NMR, IR, Mass Spectrometry for structural elucidation)

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure. Based on data from related compounds like 5-(p-tolyl)-1H-tetrazole and other 1,5-disubstituted tetrazoles, the expected chemical shifts can be predicted. growingscience.comrsc.orgrsc.org

¹H NMR: The spectrum would be characterized by a singlet for the methylene bridge protons (-CH₂-), typically appearing in the range of 4.0-6.0 ppm, depending on the solvent and conformation. The p-tolyl group would show a singlet for the methyl protons (-CH₃) around 2.3-2.5 ppm and two doublets in the aromatic region (7.0-8.0 ppm) corresponding to the AA'BB' spin system of the para-substituted ring. growingscience.comrsc.org

¹³C NMR: The methylene carbon would present a signal in the aliphatic region. The tetrazole ring carbon (C5) is expected around 150-155 ppm. mdpi.com The p-tolyl group would exhibit four distinct signals: one for the methyl carbon (~21 ppm), one for the quaternary carbon attached to the tetrazole ring, and two for the aromatic CH carbons. growingscience.comrsc.org

Table 1: Predicted 1H and 13C NMR Chemical Shifts (δ, ppm) for this compound

Group1H NMR (Predicted)13C NMR (Predicted)
Methylene (-CH2-)~4.0 - 6.0 (s)~45 - 55
p-Tolyl -CH3~2.3 - 2.5 (s)~21
p-Tolyl Ar-H~7.2 - 7.9 (2d)~120 - 140
Tetrazole C5-~150 - 155
Note: Predicted values are based on data from analogous compounds. growingscience.comrsc.orgmdpi.com 's' denotes singlet, 'd' denotes doublet.

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the functional groups present. Key vibrations would include C-H stretching from the aromatic and methyl groups (~2900-3100 cm⁻¹), C=N and N=N stretching vibrations from the tetrazole ring (typically in the 1400-1600 cm⁻¹ region), and C-N stretching vibrations. mdpi.comnih.gov The aromatic C=C bonds of the p-tolyl rings would also show characteristic peaks around 1600 cm⁻¹ and 1500 cm⁻¹. rsc.org

Table 2: Predicted Characteristic IR Absorption Bands (cm-1) for this compound

Vibrational ModePredicted Wavenumber (cm-1)
Aromatic C-H Stretch~3000 - 3100
Aliphatic C-H Stretch~2900 - 3000
Aromatic C=C Stretch~1600, ~1500
Tetrazole Ring (C=N, N=N) Stretch~1400 - 1600
C-N Stretch~1000 - 1300
Note: Predicted values are based on data from analogous 1,5-disubstituted tetrazoles. rsc.orgmdpi.comnih.gov

Mass Spectrometry (MS): Electron impact mass spectrometry would likely show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. The fragmentation pattern would be a key tool for structural confirmation. A characteristic and often prominent fragment would arise from the cleavage of one of the C5-CH₂ bonds, resulting in a [M - (p-tolyl)C₂N₄]⁺ ion. Another significant fragmentation pathway would be the formation of a tropylium-like ion from the p-tolyl group or cleavage at the methylene bridge, potentially leading to a [CH(C₂N₄(p-tolyl))₂]⁺ fragment. chemguide.co.ukresearchgate.net

Theoretical Investigations of Electronic Structure and Bonding

Computational chemistry, particularly Density Functional Theory (DFT), provides profound insights into the molecule's geometry, orbital interactions, and charge distribution, complementing experimental data.

DFT calculations, for instance using the B3LYP method with a 6-311G(d,p) basis set, would be employed to find the lowest energy conformation of the molecule. researchgate.net Such calculations would likely confirm a non-planar, propeller-like geometry to be the most stable, minimizing steric repulsion between the two halves of the molecule. Key geometric parameters like bond lengths, bond angles, and dihedral angles would be determined. For example, the angle between the two tetrazole rings and the twist of the p-tolyl groups relative to the tetrazole planes would be quantified. researchgate.net

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would reveal the electronic characteristics of the molecule. The HOMO is expected to be localized primarily on the electron-rich p-tolyl and tetrazole rings, indicating these are the likely sites of electrophilic attack. The LUMO would likely be distributed across the π-system of the heterocyclic and aromatic rings. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP) surfaces are valuable for visualizing the charge distribution and predicting sites for intermolecular interactions. researchgate.net The MEP map for this compound would show regions of negative potential (typically colored red or yellow) localized around the nitrogen atoms of the tetrazole rings, particularly N3 and N4, indicating their nucleophilic character. researchgate.netd-nb.info These sites would be susceptible to electrophilic attack or coordination to metal ions.

Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms of the methylene bridge and the aromatic rings. Natural Bond Orbital (NBO) analysis can further quantify the charge distribution, providing specific atomic charges and detailing the nature of the bonding and any hyperconjugative or resonance interactions within the molecule.

Aromaticity Assessment of the Tetrazole Rings

Aromaticity is a key concept in chemistry that describes the high degree of stability in certain cyclic, planar molecules with a specific number of delocalized π-electrons. Tetrazoles are classified as aromatic heterocycles. nih.gov The aromatic character of the tetrazole rings in this compound is a critical determinant of the compound's stability and reactivity. The assessment of this property is typically performed using computational quantum chemistry methods that calculate specific aromaticity indices.

Several indices are employed to quantify aromaticity, each focusing on different manifestations of the phenomenon, such as geometric, energetic, or magnetic criteria.

HOMA (Harmonic Oscillator Model of Aromaticity): This is a geometry-based index. It evaluates the deviation of bond lengths within the ring from an optimal value assumed for a fully aromatic system. A HOMA value of 1 indicates a fully aromatic system, while a value of 0 corresponds to a non-aromatic system.

NICS (Nucleus-Independent Chemical Shift): This is a magnetic criterion for aromaticity. It involves calculating the magnetic shielding at a specific point, usually the center of the ring (NICS(0)) or slightly above it (NICS(1)). Aromatic compounds sustain a diatropic ring current in a magnetic field, leading to strong shielding and, consequently, a negative NICS value. The more negative the value, the more aromatic the ring is considered.

FLU (Aromatic Fluctuation Index): This index is based on the fluctuation of electron delocalization between adjacent atoms in the ring. Lower FLU values are indicative of higher aromaticity.

Theoretical studies on substituted tetrazoles show that the nature and position of substituents significantly affect the aromaticity of the tetrazole ring. researchgate.netcdnsciencepub.com Electron-donating groups, such as the methyl group (-CH₃) present on the p-tolyl substituent, are generally found to slightly weaken the aromaticity of the tetrazole ring. cdnsciencepub.com Conversely, electron-withdrawing groups tend to enhance it by delocalizing the ring's π-electrons. researchgate.netcdnsciencepub.com

Interactive Data Table: Common Indices for Aromaticity Assessment

IndexTypePrincipleInterpretation for Aromaticity
HOMA GeometricMeasures the deviation of bond lengths from an ideal aromatic reference.Values closer to 1 indicate higher aromaticity.
NICS MagneticCalculates magnetic shielding inside the ring, reflecting induced ring currents.Large negative values (e.g., NICS(1) < -5 ppm) indicate aromaticity.
FLU ElectronicQuantifies the fluctuation of electron delocalization between adjacent atoms.Values closer to 0 indicate higher aromaticity.
PDI ElectronicMeasures the extent of π-electron delocalization over the ring.Higher values suggest greater delocalization and aromaticity.

Coordination Chemistry of Bis 1 P Tolyl 1h Tetrazol 5 Yl Methane As a Polydentate Ligand

Ligand Design Principles and Coordination Modes

The utility of bis(1-(p-tolyl)-1H-tetrazol-5-yl)methane in constructing diverse metal-organic architectures stems from the intrinsic properties of its tetrazole rings and the electronic and steric influence of its substituents.

The tetrazole ring is a five-membered aromatic heterocycle containing four nitrogen atoms, making it a rich source of potential donor sites for coordination to metal ions. nih.gov In principle, any of the four nitrogen atoms can coordinate to a metal center. However, in N1-substituted tetrazoles, such as this compound, the coordination behavior is more defined. With the N1 position blocked by the p-tolyl group, the most basic and sterically accessible nitrogen atom for coordination is typically the one at the N4 position. arkat-usa.org The deprotonated form of tetrazole ligands can utilize up to four nitrogen atoms to bridge multiple metal centers, leading to the formation of stable and diverse coordination topologies. unimi.it

The p-tolyl group attached to the N1 position of each tetrazole ring exerts significant electronic and steric effects that modulate the ligand's coordination properties.

Electronic Effects: The p-tolyl group is known to be electron-donating. This inductive effect increases the electron density on the tetrazole ring, which in turn enhances the basicity of the N4 donor atom. A higher basicity can lead to the formation of stronger and more stable coordination bonds with metal ions compared to ligands bearing electron-withdrawing or unsubstituted phenyl groups. This electronic influence is a key factor in the thermodynamic stability of the resulting metal complexes. manchester.ac.uk

Steric Effects: The steric bulk of the p-tolyl substituents plays a crucial role in directing the assembly of coordination complexes. researchgate.net This bulk can influence the geometry around the metal center and may prevent the formation of certain highly compact or sterically crowded structures. Consequently, the presence of these groups can guide the self-assembly process towards specific architectures, such as discrete dinuclear macrocycles or extended coordination polymers with large, accessible channels. msu.edunih.gov

The structural flexibility imparted by the methylene (B1212753) (-CH₂-) linker allows the two tetrazole rings of this compound to adopt various spatial arrangements. This conformational freedom enables the ligand to function in multiple coordination modes, making it a versatile building block for supramolecular chemistry.

Chelation: Although less common for this type of ligand, it can theoretically act as a bidentate chelating ligand to a single metal center, forming a macrocycle. However, the length and flexibility of the methylene spacer often make bridging modes more favorable.

Bridging: The most prevalent role for bis(tetrazolyl)methane ligands is as a bridging linker between two or more metal centers. This leads to the formation of dinuclear, polynuclear, or infinite coordination polymer structures. Based on studies of analogous ligands like bis(5-tetrazolyl)methane, several bridging modes are well-documented:

μ₂-Bridging: The ligand can bridge two metal centers, with each tetrazole ring coordinating to one metal. This can lead to the formation of simple dinuclear complexes or one-dimensional (1D) chains. researchgate.net

Multi-metal Bridging: In more complex structures, the tetrazole rings can themselves bridge multiple metal ions. For example, coordination modes such as μ₂-1,1′:4 and μ₃-1,1′:2:3′ have been observed in manganese(II) coordination polymers with the parent bis(5-tetrazolyl)methane ligand, resulting in the formation of 2D networks. researchgate.net

κ²-μ-κ² Mode: In this mode, each of the two donor groups of the ligand coordinates to a different metal center in a bidentate fashion, which is not typical for this ligand. A more likely scenario for bis(tetrazolyl)methane ligands is a κ¹-μ-κ¹ mode where each ring binds to a separate metal center in a monodentate fashion. However, ditopic ligands with different donor sets have been shown to coordinate in a κ²-μ-κ² fashion, suggesting that under specific geometric and electronic conditions, complex coordination is possible. eiu.edunih.gov

These varied coordination modes allow for the rational design of metal-organic materials with desired dimensionalities, from discrete molecules (0D) to chains (1D), layers (2D), and frameworks (3D). researchgate.net

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent system, often employing solvothermal or slow diffusion techniques to promote the growth of single crystals suitable for X-ray diffraction analysis.

By analogy with other bis(tetrazole) ligands, this compound is expected to form stable complexes with a wide range of transition metals. The resulting structures are highly dependent on the coordination preferences of the metal ion, the metal-to-ligand ratio, the counter-anion, and the reaction conditions. For instance, related ligands have been shown to form dinuclear zinc complexes, 1D zigzag chains with copper, and 3D coordination frameworks. researchgate.net The coordination geometry around the metal can vary from tetrahedral and square planar to octahedral, often completed by solvent molecules or anions.

Table 1: Examples of Coordination Architectures Formed by Analogous Bis(tetrazolyl)methane Ligands

Metal IonAnalogous LigandCoordination Mode/Structure
Mn(II)bis(5-tetrazolyl)methaneμ₂-1,1′:4 bridging leading to 1D chains. researchgate.net
Mn(II)bis(5-tetrazolyl)methaneμ₃-1,1′:2:3′ bridging forming a 2D network. researchgate.net
Co(II)bis-(1H-tetrazol-5-ylmethyl)-amineDinuclear (0D) and 1D chain structures. researchgate.net
Zn(II)bis-(1H-tetrazol-5-ylmethyl)-amineDinuclear (0D) structure. researchgate.net
Cu(II)bis-(1H-tetrazol-5-ylmethyl)-amine1D zigzag chain. researchgate.net
Ag(I)N-(2,2-bis(pyrazolyl)ethyl)-2,2-bis(pyrazolyl)acetamideκ²-μ-κ² bridging in a 1D coordination polymer. nih.gov

The hard N-donor atoms of the tetrazole rings are well-suited for coordinating to the hard Lewis acidic lanthanide (Ln³⁺) and actinide (An³⁺/An⁴⁺) ions. The coordination chemistry of tetrazolate ligands with f-block elements is a growing field of interest. morressier.com

Lanthanide Complexes: Lanthanide ions are characterized by high and variable coordination numbers (typically 8-12). The reaction of this compound with lanthanide salts is expected to yield complexes with high coordination numbers, where the coordination sphere is filled by multiple ligands and solvent molecules or anions. These complexes are of significant interest due to their potential photoluminescent properties, arising from the "antenna effect," where the organic ligand absorbs light and transfers the energy to the lanthanide ion, resulting in characteristic sharp emission bands. nih.gov Dinuclear lanthanide complexes with other tetrazole-based ligands have been shown to exhibit such properties. nih.gov

Actinide Complexes: The coordination chemistry of actinides is crucial for understanding their behavior in nuclear fuel cycles and for the development of separation technologies. Tetrazolate-derived ligands are being explored for their ability to form robust complexes with actinide ions. morressier.com The larger ionic radii and more diffuse 5f orbitals of actinides compared to lanthanides can lead to different coordination geometries and bonding characteristics. The study of actinide complexes with ligands like this compound can provide fundamental insights into f-electron interactions and the nature of actinide-ligand bonding. morressier.com

Solid-State Structural Elucidation via X-ray Diffraction Analysis

In a notable example, the coordination of a related ligand, di(1H-tetrazol-5-yl)methane (5-DTM), with various transition metals has been extensively studied. A series of energetic transition metal complexes, including [CuCl₂₂(5-DTM)₂]·2H₂O, [Co(H₂O)₂(5-DTM)₂]Cl₂, and Ni(H₂O)₂(5-DTM)₂₂, have been synthesized and characterized by single-crystal X-ray diffraction. nih.gov These studies reveal diverse coordination modes of the bis(tetrazole) ligand, which can act as a neutral, bidentate ligand, coordinating through the nitrogen atoms of the tetrazole rings. nih.gov

The structural analysis of these complexes provides critical insights into the ligand's flexibility and its ability to adopt different conformations to accommodate various metal ions. For instance, in two manganese(II) coordination polymers with bis(5-tetrazolyl)methane (H₂btm), X-ray diffraction revealed different coordination modes. In one complex, the btm ligands adopt a μ₂-1,1′:4 coordination mode, forming one-dimensional chains. In another, the ligands exhibit a μ₃-1,1′:2:3′ mode, resulting in a two-dimensional network. researchgate.net

The data obtained from X-ray diffraction are crucial for understanding the structure-property relationships in these materials. Detailed crystallographic data, including unit cell dimensions, space group, and atomic coordinates, allow for a complete description of the three-dimensional arrangement of atoms in the crystal lattice.

Table 1: Selected Crystallographic Data for a Related Bis(tetrazole) Compound

ParameterValue
Empirical FormulaC₅H₈N₈S₂
Crystal SystemOrthorhombic
Space GroupPbcn
a (Å)6.415 (3)
b (Å)7.314 (3)
c (Å)22.204 (8)
V (ų)1041.9 (7)
Z4

This table presents data for a related compound, bis[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methane, to illustrate typical crystallographic parameters obtained from X-ray diffraction analysis. nih.gov

Supramolecular Architectures and Coordination Polymers

The ability of this compound to act as a versatile building block in the construction of complex supramolecular architectures and coordination polymers is a significant area of research. Its polydentate nature and the potential for non-covalent interactions drive the formation of diverse and intricate structures.

The rational design and synthesis of metallosupramolecular compounds rely on the predictable coordination behavior of ligands and metal ions. This compound, with its two tetrazole moieties connected by a flexible methylene bridge, can adopt various conformations, allowing for the formation of discrete metallacycles or extended coordination polymers. nih.gov The geometry of the ligand, in conjunction with the coordination preferences of the metal center, directs the assembly of specific supramolecular structures. nih.gov

For instance, the reaction of arene-linked bis(pyrazolyl)methane ligands with silver(I) salts has been shown to yield either discrete metallacyclic dications or acyclic coordination polymers, depending on the substitution pattern of the central arene ring. nih.gov This highlights the principle of directed assembly, where subtle changes in ligand design can lead to vastly different supramolecular outcomes. The resulting architectures are often complex and can exhibit interesting properties relevant to materials science and catalysis. eiu.edu

C-H···X Hydrogen Bonds: These weak hydrogen bonds, where X can be a nitrogen atom from the tetrazole ring or an anion, are ubiquitous in the crystal structures of these compounds. They contribute significantly to the stabilization of the three-dimensional network. researchgate.net

π-π Stacking: The aromatic p-tolyl groups of the ligand provide sites for π-π stacking interactions. These interactions, occurring between parallel aromatic rings, are important in organizing the molecules into well-defined stacks or layers within the crystal lattice. researchgate.netmdpi.com The SOMO-SOMO interaction is a specific type of π-π stacking that can be observed in radical species. mdpi.com

Anion-π Interactions: Anion-π interactions are non-covalent forces between an anion and an electron-deficient aromatic system. rsc.org The electron-withdrawing nature of the tetrazole rings can render the p-tolyl groups sufficiently electron-deficient to engage in favorable interactions with anions present in the crystal structure. rsc.orgunige.chresearchgate.net These interactions are increasingly recognized for their importance in anion recognition and the construction of supramolecular assemblies. nih.govrsc.org

The interplay of these non-covalent forces governs the final supramolecular architecture, leading to the formation of intricate and stable crystal structures. eiu.edumdpi.com

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters connected by organic linkers. The use of bis(tetrazole) ligands, such as this compound, as linkers in the synthesis of MOFs has garnered significant attention. at.uaresearchgate.net These ligands offer multiple coordination sites and the structural rigidity or flexibility required to form robust, porous frameworks.

The synthesis of MOFs with bis(tetrazole)methane and copper or manganese as the central metal ions has been reported, resulting in two-dimensional layered structures. at.ua These energetic MOFs (E-MOFs) can exhibit high thermal stability. at.ua The introduction of functional groups, such as the p-tolyl groups in this compound, can be used to tune the properties of the resulting MOFs, such as their pore size, surface area, and adsorption characteristics. Post-synthetic modification of MOF linkers is a strategy that can be employed to enhance properties like methane (B114726) storage capacity. frontiersin.org The defects that can be introduced into the framework through such modifications can lead to a significant increase in gas uptake. frontiersin.org

The versatility of this compound as a linker opens up possibilities for the design and synthesis of novel MOFs with tailored properties for applications in gas storage, separation, and catalysis.

Chemical Reactivity and Reaction Mechanisms Involving Bis 1 P Tolyl 1h Tetrazol 5 Yl Methane

Investigation of Oxidation and Reduction Pathways of the Ligand Framework

Detailed studies on the oxidation and reduction pathways of the bis(1-(p-tolyl)-1H-tetrazol-5-yl)methane framework are not extensively documented in the scientific literature. However, the potential redox behavior can be extrapolated from the known properties of its constituent moieties.

The tetrazole ring is generally considered to be stable towards oxidation under mild conditions. Strong oxidizing agents would likely lead to the degradation of the heterocyclic system. The p-tolyl groups, on the other hand, are susceptible to oxidation at the methyl group. Depending on the oxidant and reaction conditions, this could yield the corresponding benzoic acid derivatives.

Reduction of the tetrazole ring is also a challenging transformation and typically requires harsh conditions, which may lead to the cleavage of the ring. The aromatic p-tolyl groups are resistant to reduction under standard catalytic hydrogenation conditions that would typically reduce alkenes or alkynes.

Functionalization of the p-Tolyl and Tetrazole Moieties

The tetrazole ring's electron-withdrawing nature deactivates the attached p-tolyl group towards electrophilic aromatic substitution. However, the tolyl group itself is activating, directing incoming electrophiles to the ortho and para positions relative to the methyl group. Given that the tetrazole is at the para position, electrophilic substitution would likely occur at the positions ortho to the methyl group.

The tetrazole ring itself is generally resistant to electrophilic attack due to the presence of four nitrogen atoms, which render the ring electron-deficient. researchgate.net Alkylation, a common electrophilic reaction, typically occurs at one of the nitrogen atoms. researchgate.net

The acidic nature of the N-H proton in 1H-tetrazoles makes them amenable to nucleophilic substitution reactions via deprotonation. nih.gov This allows for the introduction of various functional groups at the nitrogen atoms. researchgate.netnih.gov

The methylene (B1212753) bridge in bis(heterocyclyl)methane compounds is a key site for functionalization. The protons on this carbon are acidic and can be removed by a strong base to generate a carbanion. This nucleophilic carbon can then react with a variety of electrophiles, allowing for the introduction of substituents at the bridge position. While specific studies on this compound are not available, analogous reactions have been extensively studied for bis(pyrazol-1-yl)methanes. eiu.eduresearchgate.net These reactions provide a template for potential transformations of the target compound.

For instance, deprotonation with a strong base like an organolithium reagent, followed by quenching with an electrophile, can introduce alkyl, silyl, or other functional groups at the methylene bridge. researchgate.net

Reactant Reagent Product Reference
Bis(pyrazol-1-yl)methane1. n-BuLi 2. RX1,1-Bis(pyrazol-1-yl)alkane eiu.eduresearchgate.net
Bis(pyrazol-1-yl)methane1. n-BuLi 2. R3SiCl1,1-Bis(pyrazol-1-yl)-1-silyl-methane researchgate.net

This table presents data for the analogous bis(pyrazol-1-yl)methane system, illustrating the potential reactivity of the methylene bridge in this compound.

Participation in "Click Chemistry" and Related Cycloaddition Reactions (e.g., [3+2] Cycloadditions)

"Click chemistry" often refers to the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of [3+2] cycloaddition, to form 1,2,3-triazoles. The Huisgen 1,3-dipolar cycloaddition between a nitrile and an azide (B81097) is the most common method for the synthesis of 5-substituted 1H-tetrazoles. nih.govthieme-connect.com This reaction is fundamental to the formation of the tetrazole rings within this compound itself.

While the tetrazole ring is the product of a [3+2] cycloaddition, its participation as a reactant in further cycloaddition reactions is not a common mode of reactivity. The aromatic stability of the tetrazole ring makes it unlikely to undergo cycloaddition reactions under typical conditions.

Metal-Mediated and Catalytic Transformations of the Ligand Itself

Bis(tetrazolyl)alkanes are known to act as ligands, coordinating to a variety of metal centers through the nitrogen atoms of the tetrazole rings. rsc.orgresearchgate.net This coordination can influence the reactivity of the ligand. For example, metal coordination can enhance the acidity of the methylene protons, facilitating their removal and subsequent functionalization.

While the primary role of this compound in organometallic chemistry is as a ligand, metal-mediated transformations of the ligand itself are conceivable. For instance, transition metal catalysts could potentially mediate cross-coupling reactions at the C-H bonds of the p-tolyl groups or facilitate other transformations. However, specific examples of such reactions for this particular ligand are not well-documented. A high-yielding, one-pot synthesis for the 3d-metal catalyzed formation of bis(1H-indazol-1-yl)methane from 1H-indazole utilizing dimethylsulfoxide as the methylene source has been reported, suggesting that metal catalysis can be employed in the synthesis of related bis(heterocyclyl)methanes. mdpi.com

Studies on Reaction Kinetics and Mechanistic Pathways

Mechanistic investigations of reactions involving tetrazoles often focus on the ambident nucleophilic character of the tetrazolide anion and the regioselectivity of alkylation and other substitution reactions. beilstein-journals.orgbeilstein-journals.org The mechanism of functionalization at the methylene bridge in related bis(pyrazolyl)methanes is understood to proceed through a carbanionic intermediate.

Information regarding the chemical compound “this compound” is not available in the provided search results. Consequently, an article focusing solely on its advanced applications, as per the user's specific outline, cannot be generated at this time.

Advanced Applications of Bis 1 P Tolyl 1h Tetrazol 5 Yl Methane and Its Coordination Compounds

Supramolecular Materials and Crystal Engineering for Targeted Functions

Design of Porous Coordination Polymers and MOFs for Gas Adsorption or Sensing

There is no available scientific literature describing the use of bis(1-(p-tolyl)-1H-tetrazol-5-yl)methane as a ligand for the design or synthesis of porous coordination polymers (PCPs) or metal-organic frameworks (MOFs). Consequently, no research findings on its application in gas adsorption or sensing have been reported.

Molecular Recognition and Host-Guest Chemistry

No studies have been published on the molecular recognition capabilities or host-guest chemistry of this compound. Its potential to form host-guest complexes or act as a receptor for specific molecules has not been investigated.

Research into Energetic Materials Chemistry

Structural Design Principles for High-Energy-Density Materials

There is no research available that discusses the structural design principles of high-energy-density materials specifically incorporating this compound. While general principles for nitrogen-rich energetic materials exist, their specific application to this compound, including detailed research findings, has not been documented.

Nitrogen-Rich Compounds for Controlled Energy Release

No published data exists on the properties of this compound as a nitrogen-rich compound for controlled energy release. The chemical principles governing its synthesis and potential energetic performance have not been a subject of published research.

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Routes for Complex Derivatives

Future synthetic research will likely focus on creating more complex derivatives of bis(1-(p-tolyl)-1H-tetrazol-5-yl)methane to tailor its properties for specific applications. Current synthetic strategies for similar bis-tetrazole compounds often involve multi-component reactions or the functionalization of pre-existing tetrazole rings. nih.govacs.org Building upon these methodologies, novel synthetic routes could be developed to introduce a variety of functional groups onto the p-tolyl rings or the methylene (B1212753) bridge.

For instance, the Ugi four-component reaction (UT-4CR) is a powerful tool for generating α-aminomethyl tetrazoles with a high degree of molecular diversity. acs.org Adapting such multicomponent strategies could lead to the efficient one-pot synthesis of this compound derivatives bearing amide, ester, or other functional moieties. These new derivatives could exhibit enhanced solubility, altered electronic properties, or provide additional coordination sites for metal binding.

Another promising direction is the post-synthetic modification of the parent compound. This could involve electrophilic aromatic substitution on the p-tolyl groups to introduce substituents like nitro or halide groups, which are known to influence the electronic and energetic properties of related compounds. mdpi.com

Exploration of Diverse Metal Coordination Chemistry and Unprecedented Architectures

The two tetrazole rings in this compound, with their multiple nitrogen atoms, make it an excellent candidate as a ditopic ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). unimi.itresearchgate.net The coordination chemistry of similar bis(tetrazole) ligands has been shown to be incredibly rich, yielding a variety of structures from simple dinuclear complexes to complex 3D frameworks. researchgate.net

Future research is expected to explore the coordination of this compound with a wide range of metal ions, including transition metals and lanthanides. The choice of metal ion, counter-anion, and solvent system will likely play a crucial role in determining the final architecture of the resulting coordination compound. The flexible nature of the methylene bridge could allow for the formation of unique helical or interpenetrated structures. daneshyari.com The p-tolyl groups, with their potential for π-π stacking interactions, could also influence the supramolecular assembly and stability of the resulting frameworks.

The exploration of this coordination chemistry could lead to the discovery of materials with interesting magnetic, luminescent, or porous properties. For example, MOFs constructed from tetrazole-based ligands have shown promise in gas storage and separation. researchgate.netacs.org

Advanced Computational Studies for Predictive Materials Design

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties and behavior of molecules and materials before their synthesis. mdpi.comresearchgate.netbit.edu.cn For this compound and its potential derivatives, DFT calculations could be employed to predict a range of important properties.

These calculations can provide insights into the molecule's optimized geometry, electronic structure (including HOMO-LUMO energy gaps), and vibrational frequencies. Furthermore, computational methods can be used to estimate energetic properties such as the heat of formation, which is particularly relevant for tetrazole-containing compounds that are often investigated as high-energy-density materials. researchgate.netbit.edu.cn

In the context of materials science, computational modeling can be used to simulate the formation of coordination polymers and MOFs. By predicting the binding energies and preferred coordination modes with different metal ions, researchers can more rationally design synthetic strategies to target specific network topologies and pore structures. researchgate.net This predictive power can significantly accelerate the discovery of new functional materials.

Integration of this compound into Multifunctional Materials Systems

A key area of future research will likely involve the incorporation of this compound as a building block into multifunctional materials. The unique properties of the tetrazole moiety, such as its high nitrogen content, thermal stability, and ability to coordinate with metals, make it an attractive component for advanced materials. nih.gov

One promising avenue is the development of hybrid materials where the compound is integrated into a polymer matrix. This could lead to materials with enhanced thermal stability, flame retardancy, or specific gas separation properties. For example, tetrazole-based MOFs have been successfully used as fillers in mixed-matrix membranes for gas transport applications. acs.org

Another potential application is in the development of energetic materials. Tetrazole derivatives are known for their high heats of formation and the release of large volumes of nitrogen gas upon decomposition, making them of interest for propellants and gas-generating compositions. nih.govacs.org The introduction of the p-tolyl groups could be used to tune the sensitivity and energetic performance of such materials.

Unforeseen Applications in Interdisciplinary Fields of Chemistry and Materials Science

While the primary research directions for this compound may lie in coordination chemistry and materials science, there is always the potential for unforeseen applications in other interdisciplinary fields. The tetrazole ring is a well-known bioisostere for the carboxylic acid group, and many tetrazole-containing compounds exhibit significant biological activity. nih.govacs.org This opens up the possibility of exploring the medicinal chemistry applications of this compound and its derivatives, for example, as enzyme inhibitors or receptor antagonists.

The versatility of the bis(tetrazolyl)methane scaffold also suggests potential applications in catalysis. The two tetrazole rings could act as a chelating ligand to stabilize catalytically active metal centers, leading to the development of new homogeneous or heterogeneous catalysts. The functionalization of the p-tolyl groups could be used to create specific binding pockets or to tune the electronic properties of the metal center.

Furthermore, the nitrogen-rich nature of the compound could make it interesting for applications in sensor technology. The interaction of the tetrazole rings with specific analytes could lead to a detectable change in the optical or electronic properties of the material, forming the basis for a chemical sensor.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for bis(1-(p-tolyl)-1H-tetrazol-5-yl)methane, and how is regioselectivity managed during alkylation?

  • Methodological Answer : The compound is synthesized via alkylation of 1,2-bis(1H-tetrazol-5-yl)ethane with propargyl bromide, yielding regioisomers (N(1)—N(1), N(2)—N(2), and N(1)—N(2)). Regioselectivity challenges arise due to the symmetry of the tetrazole rings. Reaction conditions (e.g., solvent polarity, temperature) and post-synthesis chromatographic separation are critical for isolating specific isomers. X-ray diffraction confirms regioisomeric assignments .

Q. How is the crystal structure of bistetrazole derivatives validated, and what software is used for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection and refinement rely on SHELX software (e.g., SHELXS-97 for structure solution and SHELXL-97 for refinement). Parameters such as torsion angles (e.g., 53.1° in bis[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methane) and packing interactions are analyzed to confirm planarity and density .

Q. What spectroscopic techniques are used to characterize bistetrazole derivatives?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assignments focus on distinguishing tetrazole protons (δ 8–10 ppm) and methyl/methylene groups.
  • MS (ESI) : Molecular ion peaks (e.g., [M+Na]⁺ at m/z 440.34) confirm molecular weight.
  • IR : Stretching frequencies for C=N (1600–1650 cm⁻¹) and N—H (3200–3400 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How does structural planarity influence the energetic properties of bistetrazole derivatives?

  • Methodological Answer : Planarity in compounds like (E)-5,5′-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol) enhances density (1.8–2.0 g/cm³) and detonation velocity (VOD > 8000 m/s). Computational modeling (DFT) predicts π-π stacking and hydrogen-bonding networks, which are experimentally validated via SC-XRD. Planar derivatives exhibit superior thermal stability (Tₐ > 200°C) compared to non-planar analogs .

Q. What strategies resolve contradictions in reported synthetic yields for bistetrazole regioisomers?

  • Methodological Answer : Discrepancies arise from varying alkylation conditions (e.g., propargyl bromide stoichiometry, reaction time). Controlled experiments with in-situ monitoring (e.g., HPLC or TLC) optimize yield. For example, Cu-catalyzed [3+2] cycloaddition with azides (e.g., p-tolyl azide) selectively generates 1,2,3-triazole-linked assemblies, bypassing isomer separation .

Q. How can catalyst-free cycloadditions be employed to functionalize bistetrazole derivatives for polymer crosslinking?

  • Methodological Answer : Catalyst-free [3+2] cycloadditions between bistetrazole derivatives and poly(glycidyl azide) oligomers form 1,2,3-triazole crosslinks. Reaction kinetics (monitored via FTIR or Raman spectroscopy) reveal temperature-dependent efficiency (optimal at 60–80°C). Crosslinked polymers exhibit enhanced mechanical stability (Young’s modulus > 1 GPa) .

Q. What computational approaches predict the electronic properties of bistetrazole-based materials?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) model HOMO-LUMO gaps (~4–5 eV) and electrostatic potential surfaces. These correlate with experimental UV-Vis spectra (λₐᵦₛ 250–300 nm) and redox behavior (cyclic voltammetry peaks at −0.5 to −1.2 V vs. Ag/AgCl) .

Q. How are bistetrazole derivatives evaluated for biological activity, and what assays are relevant?

  • Methodological Answer :

  • Antimicrobial Activity : Microbroth dilution assays (MIC values) against S. aureus and E. coli.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ < 10 µM in HeLa cells).
  • Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition at 1–5 µM).
    Structure-activity relationships (SAR) prioritize derivatives with electron-withdrawing substituents (e.g., -NO₂, -CF₃) .

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